3-{[5-(METHOXYCARBONYL)-2-METHYLPHENYL]CARBAMOYL}PROPANOIC ACID
Description
3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid is an organic compound with the molecular formula C12H15NO5 It is a derivative of propanoic acid and contains a methoxycarbonyl group and a methylphenyl group
Properties
IUPAC Name |
4-(5-methoxycarbonyl-2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-3-4-9(13(18)19-2)7-10(8)14-11(15)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCZGQTXSYGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid typically involves the reaction of 5-(methoxycarbonyl)-2-methylphenyl isocyanate with propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}propanoic acid
- 3-{[3-(Methoxycarbonyl)-5-methylphenyl]carbamoyl}propanoic acid
Uniqueness
3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}propanoic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its methoxycarbonyl and methylphenyl groups contribute to its versatility in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
